Cas no 2229330-45-2 (tert-butyl N-{4-(aminooxy)methyl-2-chlorophenyl}carbamate)

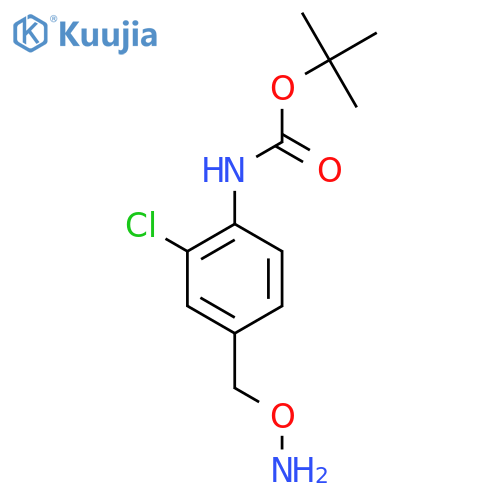

2229330-45-2 structure

商品名:tert-butyl N-{4-(aminooxy)methyl-2-chlorophenyl}carbamate

tert-butyl N-{4-(aminooxy)methyl-2-chlorophenyl}carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-{4-(aminooxy)methyl-2-chlorophenyl}carbamate

- tert-butyl N-{4-[(aminooxy)methyl]-2-chlorophenyl}carbamate

- 2229330-45-2

- EN300-1901177

-

- インチ: 1S/C12H17ClN2O3/c1-12(2,3)18-11(16)15-10-5-4-8(7-17-14)6-9(10)13/h4-6H,7,14H2,1-3H3,(H,15,16)

- InChIKey: AALBLWCQQGVDKC-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(CON)C=CC=1NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 272.0927701g/mol

- どういたいしつりょう: 272.0927701g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 281

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 73.6Ų

tert-butyl N-{4-(aminooxy)methyl-2-chlorophenyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1901177-0.05g |

tert-butyl N-{4-[(aminooxy)methyl]-2-chlorophenyl}carbamate |

2229330-45-2 | 0.05g |

$1261.0 | 2023-09-18 | ||

| Enamine | EN300-1901177-10.0g |

tert-butyl N-{4-[(aminooxy)methyl]-2-chlorophenyl}carbamate |

2229330-45-2 | 10g |

$6450.0 | 2023-06-03 | ||

| Enamine | EN300-1901177-0.1g |

tert-butyl N-{4-[(aminooxy)methyl]-2-chlorophenyl}carbamate |

2229330-45-2 | 0.1g |

$1320.0 | 2023-09-18 | ||

| Enamine | EN300-1901177-2.5g |

tert-butyl N-{4-[(aminooxy)methyl]-2-chlorophenyl}carbamate |

2229330-45-2 | 2.5g |

$2940.0 | 2023-09-18 | ||

| Enamine | EN300-1901177-5.0g |

tert-butyl N-{4-[(aminooxy)methyl]-2-chlorophenyl}carbamate |

2229330-45-2 | 5g |

$4349.0 | 2023-06-03 | ||

| Enamine | EN300-1901177-10g |

tert-butyl N-{4-[(aminooxy)methyl]-2-chlorophenyl}carbamate |

2229330-45-2 | 10g |

$6450.0 | 2023-09-18 | ||

| Enamine | EN300-1901177-1g |

tert-butyl N-{4-[(aminooxy)methyl]-2-chlorophenyl}carbamate |

2229330-45-2 | 1g |

$1500.0 | 2023-09-18 | ||

| Enamine | EN300-1901177-0.5g |

tert-butyl N-{4-[(aminooxy)methyl]-2-chlorophenyl}carbamate |

2229330-45-2 | 0.5g |

$1440.0 | 2023-09-18 | ||

| Enamine | EN300-1901177-1.0g |

tert-butyl N-{4-[(aminooxy)methyl]-2-chlorophenyl}carbamate |

2229330-45-2 | 1g |

$1500.0 | 2023-06-03 | ||

| Enamine | EN300-1901177-5g |

tert-butyl N-{4-[(aminooxy)methyl]-2-chlorophenyl}carbamate |

2229330-45-2 | 5g |

$4349.0 | 2023-09-18 |

tert-butyl N-{4-(aminooxy)methyl-2-chlorophenyl}carbamate 関連文献

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

2229330-45-2 (tert-butyl N-{4-(aminooxy)methyl-2-chlorophenyl}carbamate) 関連製品

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬